molecular formula C11H9ClN2O2 B12888297 4-Oxazolecarboxamide, 2-(4-chlorophenyl)-5-methyl- CAS No. 51655-77-7

4-Oxazolecarboxamide, 2-(4-chlorophenyl)-5-methyl-

Cat. No.: B12888297
CAS No.: 51655-77-7
M. Wt: 236.65 g/mol
InChI Key: GCWPXQJGPHDMBO-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-5-methyloxazole-4-carboxamide is a heterocyclic compound that contains an oxazole ring substituted with a 4-chlorophenyl group and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5-methyloxazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-amino-2-methylpropanenitrile to form an intermediate, which then undergoes cyclization to yield the desired oxazole compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at room temperature.

Industrial Production Methods

Industrial production of 2-(4-chlorophenyl)-5-methyloxazole-4-carboxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-5-methyloxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce a variety of substituted oxazole derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-5-methyloxazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5-methyloxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(4-chlorophenyl)-5-methyloxazole-4-carboxamide can be compared with other similar compounds, such as:

    2-(4-bromophenyl)-5-methyloxazole-4-carboxamide: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    2-(4-fluorophenyl)-5-methyloxazole-4-carboxamide: Contains a fluorine atom, potentially leading to different pharmacokinetic properties.

    2-(4-methylphenyl)-5-methyloxazole-4-carboxamide: The presence of a methyl group instead of chlorine can influence its chemical behavior and applications.

Biological Activity

4-Oxazolecarboxamide, 2-(4-chlorophenyl)-5-methyl- is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound features an oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen. The presence of the 4-chlorophenyl group and a methyl substituent at the 5-position enhances its lipophilicity and may influence its interaction with biological targets.

Antitumor Activity

Research indicates that oxazole derivatives, including 4-oxazolecarboxamides, exhibit significant antitumor properties. For instance, compounds with similar structures have been shown to induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of signaling pathways such as the p53 pathway .

Table 1: Antitumor Activity of Oxazole Derivatives

CompoundCancer TypeMechanism of ActionReference
4-Oxazolecarboxamide derivativeBreast CancerInduction of apoptosis via ROS
2-Oxo-4-phenyl-oxazole-3-carboxamideCervical Cancerp53 pathway activation
2-Oxo-5-phenyl-oxazole-3-carboxamideColon CancerInhibition of cell replication

Antimicrobial Activity

The antimicrobial properties of oxazole derivatives have also been extensively studied. Some derivatives demonstrate moderate antibacterial activity against Gram-positive bacteria and fungi such as Candida albicans. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity Data

CompoundActivity TypeTarget OrganismActivity LevelReference
4-Oxazolecarboxamide derivativeAntibacterialStaphylococcus aureusModerate
N-acyl-α-amino ketoneAntifungalCandida albicansModerate to High

Analgesic and Anti-inflammatory Effects

Recent studies have highlighted the analgesic and anti-inflammatory potential of oxazole derivatives. For example, certain compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain .

Table 3: Analgesic Activity Findings

CompoundTest MethodResultReference
Oxazol-5(4H)-one derivativeWrithing testSignificant analgesic effect
Benzylidene-oxazolonesCOX inhibition assayIC50 lower than celecoxib

Case Studies

A detailed case study on the administration of an oxazole derivative in clinical settings revealed promising results in managing pain and inflammation in patients with chronic conditions. The compound was well-tolerated, with minimal side effects reported, underscoring its potential as a therapeutic agent .

Properties

CAS No.

51655-77-7

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-methyl-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C11H9ClN2O2/c1-6-9(10(13)15)14-11(16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H2,13,15)

InChI Key

GCWPXQJGPHDMBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)C(=O)N

Origin of Product

United States

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